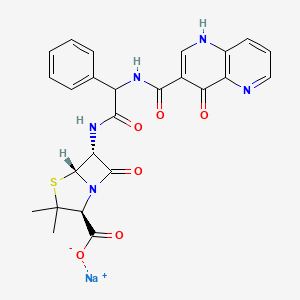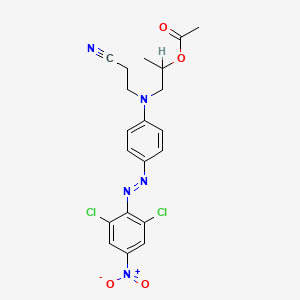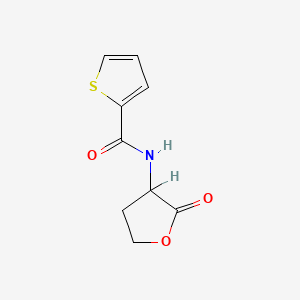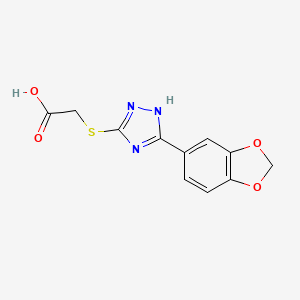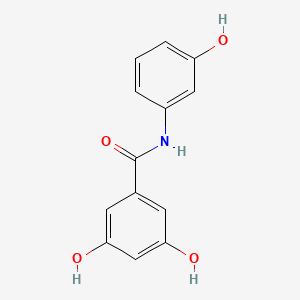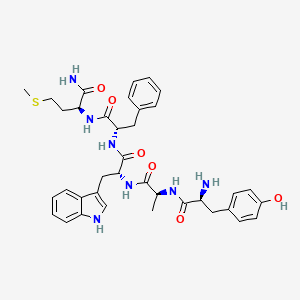
3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- is a complex organic compound It features a pyridine ring substituted with various functional groups, including azo groups, dichloronitrophenyl, and methoxyethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of Azo Groups: Azo compounds are usually prepared by diazotization of aromatic amines followed by coupling with another aromatic compound.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The azo groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions substituted with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, alkoxides.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Dye Synthesis: The azo groups make this compound a potential candidate for dye synthesis.
Catalysis: The compound can be used as a ligand in coordination chemistry.
Biology
Biological Markers: The compound can be used in the development of biological markers due to its complex structure.
Medicine
Industry
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- involves interactions with various molecular targets. The azo groups can participate in electron transfer reactions, while the pyridine ring can coordinate with metal ions. These interactions can affect various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Amino-3-pyridinecarbonitrile: Similar structure but lacks the complex azo and dichloronitrophenyl substitutions.
2,6-Dichloro-4-nitroaniline: Contains the dichloronitrophenyl group but lacks the pyridine ring and azo groups.
Uniqueness
The uniqueness of 3-Pyridinecarbonitrile, 5-((4-((2,6-dichloro-4-nitrophenyl)azo)-2,5-dimethoxyphenyl)azo)-2,6-bis((2-methoxyethyl)amino)-4-methyl- lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in different fields.
属性
CAS 编号 |
73528-78-6 |
|---|---|
分子式 |
C27H29Cl2N9O6 |
分子量 |
646.5 g/mol |
IUPAC 名称 |
5-[[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]-2,6-bis(2-methoxyethylamino)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H29Cl2N9O6/c1-15-17(14-30)26(31-6-8-41-2)33-27(32-7-9-42-3)24(15)36-34-20-12-23(44-5)21(13-22(20)43-4)35-37-25-18(28)10-16(38(39)40)11-19(25)29/h10-13H,6-9H2,1-5H3,(H2,31,32,33) |
InChI 键 |
ISWMXLOQKPDJJE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=C1N=NC2=CC(=C(C=C2OC)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)OC)NCCOC)NCCOC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


